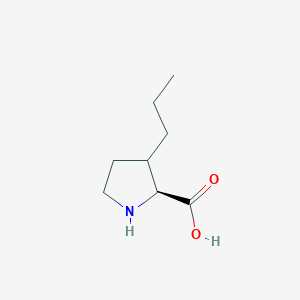
3-Propyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-L-proline is a non-proteinogenic amino acid that has gained attention in recent years due to its potential therapeutic applications. It is a cyclic amino acid that is structurally similar to proline, but with an additional propyl group attached to the nitrogen atom. 3-Propyl-L-proline has been found to possess a range of biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-Propyl-L-proline is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and signaling pathways. For example, studies have shown that 3-Propyl-L-proline can inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
3-Propyl-L-proline has been found to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, it has also been found to possess antioxidant activity, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Propyl-L-proline in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain types of experiments.
Direcciones Futuras
There are numerous potential future directions for research on 3-Propyl-L-proline. One area of focus could be on its potential use as an anti-inflammatory agent in the treatment of diseases such as arthritis. Another area of focus could be on its potential use as an anticancer agent, particularly in combination with other drugs. Additionally, further research is needed to better understand its mechanism of action and potential side effects, which could help to inform its use in future drug development.
Métodos De Síntesis
The synthesis of 3-Propyl-L-proline can be achieved through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create the desired compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of L-proline with 1-bromo-3-propane to form 3-Propyl-L-proline.
Aplicaciones Científicas De Investigación
3-Propyl-L-proline has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 3-Propyl-L-proline can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research has focused on the potential use of 3-Propyl-L-proline as an anticancer agent. Studies have shown that 3-Propyl-L-proline can induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
14371-87-0 |
|---|---|
Nombre del producto |
3-Propyl-L-proline |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2S)-3-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6?,7-/m0/s1 |
Clave InChI |
JYQLFFLYIKPHHN-MLWJPKLSSA-N |
SMILES isomérico |
CCCC1CCN[C@@H]1C(=O)O |
SMILES |
CCCC1CCNC1C(=O)O |
SMILES canónico |
CCCC1CCNC1C(=O)O |
Sinónimos |
Proline, 3-propyl- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



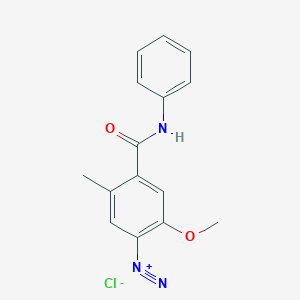
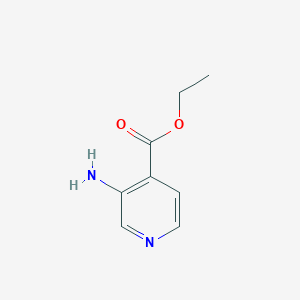
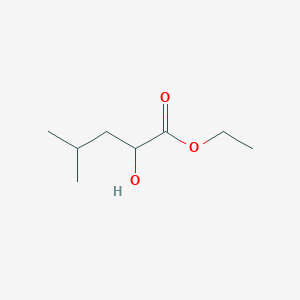
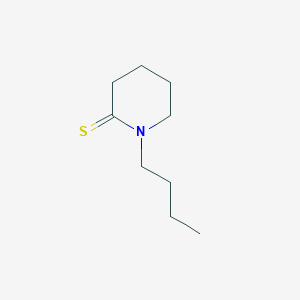
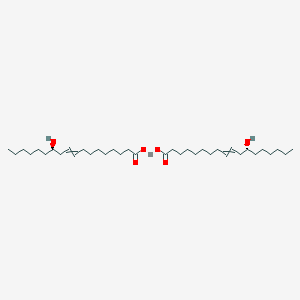
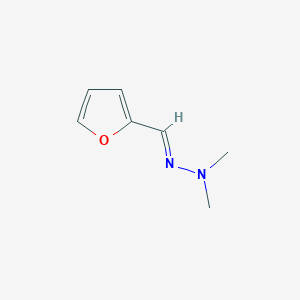

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)





